cay10397 cay10397 CAY10397 is a member of the class of azobenzenes that is azobenzene in which one of the phenyl groups is substituted at position 4 by an ethoxycarbonyl group, while the other is substituted by a carboxymethyl group at position 3 and a hydroxy group at position 4. It is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy-PGDH). It has a role as an EC 1.1.1.141 [15-hydroxyprostaglandin dehydrogenase (NAD(+))] inhibitor. It is a dicarboxylic acid monoester, an ethyl ester, a member of azobenzenes and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 78028-01-0
VCID: VC0522797
InChI: InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32 g/mol

cay10397

CAS No.: 78028-01-0

Cat. No.: VC0522797

Molecular Formula: C17H16N2O5

Molecular Weight: 328.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

cay10397 - 78028-01-0

Specification

CAS No. 78028-01-0
Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
IUPAC Name 2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid
Standard InChI InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22)
Standard InChI Key YYBSDOZYJSGLTH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

CAY10397, also known as CK47A, is chemically identified as 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid with the CAS registry number 78028-01-0 . It belongs to the class of azobenzenes, specifically an azobenzene in which one of the phenyl groups is substituted at position 4 by an ethoxycarbonyl group, while the other is substituted by a carboxymethyl group at position 3 and a hydroxy group at position 4 .

Structural and Physical Properties

The molecular formula of CAY10397 is C₁₇H₁₆N₂O₅ with a molecular weight of 328.3 daltons . It typically exists as a crystalline solid at room temperature with the following physical and chemical properties:

PropertyValue
Molecular Weight328.3
Exact Mass328.105
AppearanceCrystalline solid
Density1.3±0.1 g/cm³
Boiling Point578.0±50.0 °C at 760 mmHg
Flash Point303.4±30.1 °C
UV/Vis λmax261, 370 nm
LogP3.41
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7
Heavy Atom Count24
Complexity460

The structural representation of CAY10397 features an azo linkage (N=N) connecting two substituted phenyl rings, with specific functional groups that contribute to its biological activity .

Biochemical Mechanism and Pharmacology

CAY10397 functions as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH), an enzyme that plays a crucial role in prostaglandin metabolism.

Mechanism of Action

15-hydroxy PGDH is responsible for the rapid inactivation of prostaglandins in vivo through oxidation of the 15-hydroxyl group. This enzyme-catalyzed oxidation sets the stage for PGΔ13-reductase-mediated hydrogenation of the 13,14-double bond, producing 13,14-dihydro-15-keto metabolites with substantially reduced biological activity .

CAY10397 inhibits this enzymatic activity with an IC₅₀ of approximately 10 μM, thereby preventing the deactivation of prostaglandins and consequently prolonging their biological effects . This inhibition has significant implications for prostaglandin-mediated cellular processes.

Effects on Prostaglandin Metabolism

Studies have demonstrated that CAY10397 treatment results in significant inhibition of the oxidation of prostaglandins and related compounds. For instance, in R15L cells treated with 15(S)-HETE, CAY10397 inhibited the production of 15-oxo-ETE (the oxidized metabolite) while simultaneously causing an accumulation of 15(S)-HETE in a dose-dependent manner .

In experimental settings, CAY10397 has been utilized at concentrations ranging from 5 to 100 μM, with optimal inhibition of 15-PGDH activity typically observed at concentrations of 50-100 μM .

Research Applications and Biological Effects

CAY10397 has been employed in numerous research studies to investigate the role of prostaglandins in various biological processes by inhibiting their metabolism.

Cell Proliferation Studies

Research has demonstrated that inhibition of 15-PGDH by CAY10397 enhances cell proliferation in certain cell types. For example, a study examining gastric cancer cells found that treatment with 10 μM CAY10397 increased cell proliferation, suggesting a potential role for prostaglandin metabolism in regulating cancer cell growth .

Conversely, 15-oxo-ETE, a metabolite whose production is inhibited by CAY10397, has been shown to inhibit the proliferation of human vascular vein endothelial cells by suppressing DNA synthesis, implicating a potential antiangiogenic role for this metabolite .

Developmental Biology Applications

CAY10397 has been utilized in developmental biology research to understand the role of prostaglandins in embryonic development. One noteworthy study revealed that a larger embryonic liver developed in the presence of CAY10397, suggesting that prostaglandin signaling influences liver versus pancreas cell fate decisions during embryonic development .

Metabolic Studies

Several investigations have employed CAY10397 to study the metabolic fate of prostaglandins and related compounds. In one study examining 15(S)-HETE metabolism, researchers determined that the half-life of 15(S)-HETE was 21 minutes with a pseudo-first-order rate constant (k) of 0.0331 min⁻¹. Simultaneously, the level of 15-oxo-ETE (the metabolite) in the cell media peaked within 5 minutes of 15(S)-HETE treatment and declined to near the limit of detection within 3 hours .

Treatment with CAY10397 significantly altered these kinetics, providing valuable insights into the role of 15-PGDH in eicosanoid metabolism.

Experimental Protocols and Usage Guidelines

CAY10397 has been employed in various experimental protocols to study prostaglandin metabolism and related biological processes.

Representative Experimental Protocols

Several established protocols have been reported for using CAY10397 in research:

Protocol for 15-PGDH Inhibition in Cell Culture:

  • Culture cells until almost confluent

  • Remove media and replace with serum-free media containing CAY10397 (typically 5-100 μM)

  • Incubate cells for 4 hours at 37°C

  • Add substrate (e.g., 15(S)-HETE at 50 nM or AA at 10 μM)

  • Incubate for an additional period (typically 10 minutes to several hours)

  • Extract and quantify metabolites from cell culture media using appropriate analytical methods

Multiple studies have reported optimal inhibition of 15-PGDH activity at CAY10397 concentrations of 50 μM when pre-incubated with cells for 4 hours before substrate addition .

SpecificationValue
Purity≥98%
FormCrystalline solid
Storage Recommendation-20°C
Stability≥1 year at -20°C
Available Sizes500mg, 1g, or custom sizes
HS Tariff Code2934.99.9001
Shipping ConditionRoom temperature (stable at ambient temperature for a few days during ordinary shipping)

When ordering CAY10397 for research purposes, it is essential to verify the purity (typically ≥98%) and obtain appropriate certificates of analysis from the supplier .

Recent Research Developments

Recent research has continued to expand our understanding of CAY10397's applications in various biological contexts.

High-Throughput Screening and Drug Discovery

CAY10397 has served as a reference compound in high-throughput screening efforts to identify novel high-affinity inhibitors of 15-PGDH. One quantitative high-throughput screen tested over 160,000 compounds, utilizing CAY10397 as a benchmark inhibitor . This research has contributed to the development of new compounds with improved potency and selectivity profiles.

Role in Cancer Research

Emerging research has investigated the potential implications of 15-PGDH inhibition in cancer biology. Studies have demonstrated that the expression of 15-PGDH is reduced in various human cancers, including gastric cancer, and inhibition of this enzyme with CAY10397 enhances cell proliferation . These findings suggest complex roles for prostaglandin metabolism in tumorigenesis and potential therapeutic implications.

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